N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline
CAS No.: 241132-38-7
Cat. No.: VC8092792
Molecular Formula: C13H7ClF3N3OS
Molecular Weight: 345.73 g/mol
* For research use only. Not for human or veterinary use.
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline - 241132-38-7](/images/structure/VC8092792.png)
Specification
CAS No. | 241132-38-7 |
---|---|
Molecular Formula | C13H7ClF3N3OS |
Molecular Weight | 345.73 g/mol |
IUPAC Name | 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
Standard InChI | InChI=1S/C13H7ClF3N3OS/c14-11-10(20-5-6-22-12(20)19-11)7-18-8-1-3-9(4-2-8)21-13(15,16)17/h1-7H |
Standard InChI Key | CSMFNJSRPRQEOD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)OC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure comprises an imidazo[2,1-b] thiazole scaffold, a bicyclic system merging imidazole and thiazole rings. The 6-position of the thiazole ring is substituted with a chlorine atom, while the 5-position is functionalized with a methylene group linked to 4-(trifluoromethoxy)aniline. This trifluoromethoxy group introduces electronegativity and steric bulk, potentially influencing binding interactions in biological systems .
Physicochemical Parameters
While explicit data for the compound are scarce, inferences can be drawn from related structures. For instance, the precursor 2-nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4) has a molecular weight of 222.12 g/mol, a LogP of 1.62, and moderate aqueous solubility (0.125 mg/mL) . Extrapolating, the target compound likely has a higher molecular weight (~345–350 g/mol) and altered solubility due to its extended conjugated system.
Table 1: Inferred Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | ~345–350 g/mol |
LogP (Predicted) | 3.5–4.2 |
Solubility (Water) | <0.1 mg/mL |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Pathways
Precursor Synthesis
The synthesis of 2-chloro-6-nitro-4-(trifluoromethoxy)aniline—a potential intermediate—involves chlorination of 2-nitro-4-(trifluoromethoxy)aniline using N-chlorosuccinimide (NCS) in acetonitrile at 70°C for 4 hours, yielding 50% product . This step highlights the reactivity of the aromatic amine toward electrophilic substitution.
Imidazothiazole Formation
The imidazo[2,1-b] thiazole core likely forms via cyclocondensation reactions. For example, thiazole derivatives are often synthesized from α-haloketones and thioureas, followed by imidazole ring closure. Introducing the chloro substituent may involve halogenation under controlled conditions.
Schiff Base Formation
The final step presumably involves condensation between 6-chloroimidazo[2,1-b][1, thiazole-5-carbaldehyde and 4-(trifluoromethoxy)aniline. Such reactions typically proceed in anhydrous solvents (e.g., ethanol or DMF) with acid catalysis, forming the methylene bridge via dehydration .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Chlorination | NCS, CH₃CN, 70°C, 4h | 50% |
Cyclocondensation | Thiourea, α-haloketone, EtOH, Δ | 60–70% |
Schiff Base Formation | Aniline, DMF, HCl, reflux | 40–50% |
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are unavailable, structural analogs exhibit antimicrobial, anticancer, and kinase-inhibitory properties. The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the chloro substituent may modulate electron distribution, affecting target binding .
Enzyme Interactions
The compound’s planar heterocyclic system suggests potential intercalation with DNA or inhibition of topoisomerases. Additionally, the imidazole moiety could coordinate metal ions in enzyme active sites, analogous to histidine residues in proteins .
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a scaffold for developing kinase inhibitors, particularly targeting tyrosine kinases involved in cancer progression. Its ability to penetrate the blood-brain barrier (predicted LogP ~3.5–4.2) may also position it for neuropharmacological applications .
Material Science
The conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors or fluorescent probes. Derivatives could be tailored for optoelectronic devices by modifying substituents to adjust bandgap energies .
Comparative Analysis with Structural Analogs
Imidazothiazole Derivatives
Compounds like 6-chloroimidazo[2,1-b]thiazole-5-carboxamide exhibit antitumor activity by inhibiting PI3K/mTOR pathways. The addition of a trifluoromethoxy-aniline group in the target compound may enhance selectivity for lipid kinases .
Trifluoromethoxy-Containing Drugs
Drugs such as cefazaflur (a cephalosporin antibiotic) leverage trifluoromethoxy groups for improved pharmacokinetics. This moiety’s electronegativity and lipophilicity could similarly benefit the target compound’s bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume